![molecular formula C18H15N3O2S B2872985 N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)naphthalene-2-sulfonamide CAS No. 1396879-40-5](/img/structure/B2872985.png)
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)naphthalene-2-sulfonamide
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Overview
Description
Pyrazolo[1,5-a]pyridine is an important core of nitrogen ring junction heterocyclic compounds . It has been studied since 1948 and is highly used in medicinal chemistry and drug molecule production . It’s versatile, easy to prepare, and can create a further ring extension like electron gaining and donating in pyrazolo pyridine, which makes a difference in chemical property .
Synthesis Analysis
A TEMPO-mediated [3 + 2] annulation–aromatization protocol for the preparation of pyrazolo[1,5-a]pyridines from N-aminopyridines and α,β-unsaturated compounds has been developed . This procedure offers multisubstituted pyrazolo[1,5-a]pyridines in good to excellent yield with high and predictable regioselectivity .
Chemical Reactions Analysis
The TEMPO-mediated [3 + 2] annulation–aromatization protocol mentioned above is a key chemical reaction involving pyrazolo[1,5-a]pyridines .
Scientific Research Applications
- Application : The pyrazolo[1,5-a]pyrimidines (PPs) family, including this compound, has been identified as strategic for optical applications. Their tunable photophysical properties and simpler synthetic methodology make them attractive for bioimaging and cellular studies .
- Application : Some pyrazolo[1,5-a]pyridine compounds exhibit antitumor activity. Molecular docking studies have revealed their potential as tubulin polymerization inhibitors, arresting the cell cycle in the G2/M phase .
- Application : Researchers have evaluated the biological activity of pyrazolo[1,5-a]pyridine derivatives. Molecular docking results provide insights into their antitumor effects .
- Application : Pyrazolo[1,5-a]pyrimidine derivatives, including our compound, possess significant photophysical properties. They can be used as fluorescent probes for sensing ions or bioimaging .
- Application : The PPs family, including our compound, can contribute to organic light-emitting devices and other material applications due to their unique properties .
- Application : Density functional theory (DFT) and TD-DFT calculations reveal that electron-donating groups at position 7 on the fused ring favor large absorption/emission intensities. This insight helps explain the optical behavior of this fluorophore family .
Fluorescent Probes and Imaging Agents
Antitumor Activity
Biological Evaluation
Fluorophores for Sensing and Imaging
Materials Science and Organic Electronics
Computational Insights
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c22-24(23,17-9-8-14-5-1-2-6-15(14)11-17)20-13-16-12-19-21-10-4-3-7-18(16)21/h1-12,20H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKFUYCQDRQRAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCC3=C4C=CC=CN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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